Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl-

Description

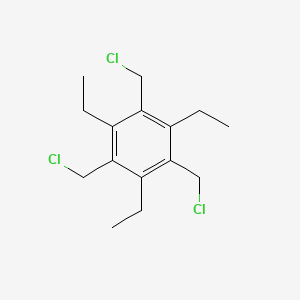

Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- is a symmetrically substituted aromatic compound with three chloromethyl (-CH2Cl) and three ethyl (-C2H5) groups arranged alternately on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly for generating derivatives such as cyanomethyl or azidomethyl analogs via nucleophilic substitution .

Synthesis: The compound is synthesized by chloromethylation of 1,3,5-triethylbenzene using chloromethyl methyl ether and tin(IV) chloride as a catalyst. The reaction proceeds at 0°C, followed by overnight stirring at room temperature. The product is isolated via recrystallization from ethanol . Further functionalization (e.g., substitution with sodium cyanide) yields derivatives like 1,3,5-tris(cyanomethyl)-2,4,6-triethylbenzene .

Structural Characteristics: X-ray crystallography reveals a 5-up/1-down conformation for the cyanomethyl derivative, where five substituents orient upward relative to the benzene plane, and one points downward. Computational studies (DFT and molecular mechanics) suggest this conformation is less thermodynamically stable than the 3-up/3-down arrangement but is kinetically favored during crystallization .

Properties

CAS No. |

142183-78-6 |

|---|---|

Molecular Formula |

C15H21Cl3 |

Molecular Weight |

307.7 g/mol |

IUPAC Name |

1,3,5-tris(chloromethyl)-2,4,6-triethylbenzene |

InChI |

InChI=1S/C15H21Cl3/c1-4-10-13(7-16)11(5-2)15(9-18)12(6-3)14(10)8-17/h4-9H2,1-3H3 |

InChI Key |

YIKMKNZEJWAYGS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C(=C1CCl)CC)CCl)CC)CCl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation with Chloromethyl Methylether

Reagents : 1,3,5-Triethylbenzene, chloromethyl methylether (MOMCl), AlCl₃ (Lewis acid catalyst).

Conditions :

- Temperature : 0–40°C under nitrogen atmosphere.

- Solvent : Dichloromethane (DCM) or solvent-free.

Procedure :

- Stepwise Addition : AlCl₃ is added in portions to a cooled (0°C) mixture of 1,3,5-triethylbenzene and MOMCl.

- Reaction Progress : The mixture is stirred at 40°C for 16 hours, yielding a chloromethylated intermediate.

- Workup : Quenching with ice, extraction with DCM, and neutralization with NaHCO₃.

- Purification : Solvent evaporation under reduced pressure yields the product as an off-white solid.

Yield : 89% (5.8 g from 2.5 g starting material).

Purity : >90% (by ¹H NMR).

Key Data :

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁Cl₃ |

| Molecular Weight | 307.69 g/mol |

| Boiling Point | Not reported |

| Melting Point | Not reported |

Mechanistic Insight :

- AlCl₃ facilitates the generation of a chloromethyl carbocation (CH₂Cl⁺), which undergoes electrophilic aromatic substitution at the meta positions relative to ethyl groups. Steric hindrance from ethyl substituents directs substitution to the chloromethyl sites.

Photochlorination of Triethyltoluene

Continuous Flow Photochemical Reactor

Reagents : Triethyltoluene, chlorine gas (Cl₂), LED light source (350–700 nm).

Conditions :

- Temperature : 0–85°C.

- Light Intensity : 2,000–55,000 Lux.

- Residence Time : Optimized for 90% conversion.

Procedure :

- Chlorination : Triethyltoluene is exposed to Cl₂ under UV/visible light in a multi-stage reactor.

- Distillation : Crude product is purified via thin-film or molecular distillation to isolate tris(chloromethyl) derivative.

Yield : 85–90% (industrial scale).

Purity : 97.7% (by GC-MS).

Key Data :

| Parameter | Value |

|---|---|

| Chlorine Consumption | 2.3–2.9 mol per mol substrate |

| Byproducts | Dichloromethyl derivatives (<0.3%) |

Advantages :

Halogen Exchange from Bromomethyl Precursors

Nucleophilic Substitution with HCl

Reagents : 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene, hydrochloric acid (HCl).

Conditions :

- Solvent : Acetone/water mixture.

- Temperature : Reflux (56°C).

Procedure :

- Substitution : Bromomethyl groups are replaced by chloromethyl via SN2 mechanism.

- Isolation : Precipitation and filtration yield the product.

Yield : 70–75%.

Limitations : Competing elimination reactions may reduce yield if excess HCl is used.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Purity (%) |

|---|---|---|---|

| Friedel-Crafts | 89 | Lab-scale | 90 |

| Photochlorination | 90 | Industrial | 97.7 |

| Halogen Exchange | 75 | Lab-scale | 85 |

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form benzene derivatives with different functional groups.

Reduction Reactions: Reduction of the chloromethyl groups can yield benzyl derivatives.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- is utilized as a building block for synthesizing more complex organic molecules. Its chloromethyl groups can undergo substitution reactions with various nucleophiles such as amines and thiols. This property is particularly useful in:

- Synthesis of Dendrimers: The compound serves as a core structure for dendrimer synthesis, which are branched macromolecules with applications in drug delivery and nanotechnology.

- Polymer Chemistry: It can be polymerized to produce advanced materials with tailored properties.

Biology

In biological research, this compound has been investigated for its potential role in:

- Enzyme Inhibition Studies: The chloromethyl groups allow for the modification of the compound to study interactions with enzymes and proteins.

- Drug Development: Its derivatives have shown promise in medicinal chemistry for developing new therapeutic agents.

Medicine

The compound is being explored for its applications in:

- Drug Delivery Systems: Its ability to form stable complexes with various drugs enhances the efficiency of drug delivery mechanisms.

- Anticancer Research: Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and disrupting mitochondrial function.

Industry

In industrial applications, benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- is used in:

- Material Production: It is involved in producing specialized polymers and resins that have enhanced thermal and mechanical properties.

- Chemical Manufacturing: The compound acts as an intermediate in synthesizing other valuable chemicals.

Case Study 1: Synthesis of Dendrimers

A study demonstrated the use of benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- as a core for dendrimer synthesis. The chloromethyl groups facilitated the attachment of various functional groups leading to dendrimers with potential applications in targeted drug delivery systems.

Case Study 2: Anticancer Activity

Research involving derivatives of benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- showed significant antiproliferative activity against several cancer cell lines. The derivatives exhibited IC50 values comparable to established chemotherapeutic agents like cisplatin.

Mechanism of Action

The mechanism by which Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- exerts its effects depends on the specific application. In chemical reactions, the chloromethyl groups act as reactive sites for nucleophilic substitution. In biological systems, the compound can interact with proteins and other biomolecules, potentially altering their functions.

Comparison with Similar Compounds

Substituent Variations: Chloromethyl vs. Other Functional Groups

Alkyl Group Variations: Ethyl vs. Methyl

Conformational and Computational Insights

- 1,3,5-Tris(cyanomethyl)-2,4,6-triethylbenzene: The 5-up/1-down conformation is 4.4 kcal/mol less stable than the 3-up/3-down arrangement but is observed experimentally due to crystallization dynamics .

- Hexaethylbenzene: Adopts a planar structure, contrasting with the non-planar conformations of trisubstituted analogs .

Biological Activity

Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- (CAS No. 142183-78-6) is a chlorinated aromatic compound with significant industrial applications. Its unique structure, featuring multiple chloromethyl groups attached to a triethyl-substituted benzene ring, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound based on current research findings and data.

- Molecular Formula : C12H15Cl3

- Molecular Weight : 265.61 g/mol

- Appearance : Colorless to pale yellow solid

- Melting Point : 170-171 °C

- Boiling Point : 370.2 °C at 760 mmHg

- Solubility : Soluble in common organic solvents

Biological Activity Overview

The biological activity of benzene derivatives often relates to their interactions with biological macromolecules and cellular processes. The following sections summarize key findings regarding the biological effects of Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl-.

Toxicological Effects

Chlorinated compounds are often associated with toxicological concerns. Studies have demonstrated that exposure to chlorinated benzenes can lead to cytotoxicity in various cell lines. For example:

- Cytotoxicity Assays : In vitro assays revealed that certain chlorinated compounds induce apoptosis in human cell lines at specific concentrations.

- Genotoxicity : Investigations into the genotoxic potential of similar compounds have shown DNA damage in exposed cells.

Case Studies

-

Case Study on Chlorinated Aromatics :

A study published in Environmental Toxicology investigated the effects of various chlorinated aromatic compounds on aquatic organisms. Results indicated that exposure led to significant mortality rates and behavioral changes in fish species. -

In Vivo Studies :

Research involving rodent models demonstrated that long-term exposure to chlorinated benzenes resulted in liver toxicity and alterations in metabolic pathways. These findings suggest a need for further exploration of Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl-'s long-term effects.

Data Table: Summary of Biological Activities

The mechanisms through which Benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl- exerts its biological effects may include:

- Reactive Metabolites : Chlorinated compounds often form reactive metabolites that can interact with cellular macromolecules.

- Oxidative Stress : These compounds may induce oxidative stress pathways leading to cellular damage.

Q & A

Q. What are the standard synthetic routes for preparing benzene, 1,3,5-tris(chloromethyl)-2,4,6-triethyl-?

The compound is synthesized via chloromethylation of 1,3,5-triethylbenzene. A typical procedure involves dissolving 1,3,5-triethylbenzene in methylene chloride, cooling to 0°C, and adding chloromethyl methyl ether followed by tin(IV) chloride. The reaction is stirred at 0°C for 3 hours and then at room temperature overnight. After quenching with water, the product is extracted with chloroform, dried, and recrystallized from ethanol (yield ~68%) .

| Reaction Conditions | Details |

|---|---|

| Starting Material | 1,3,5-Triethylbenzene |

| Chloromethylation Agent | Chloromethyl methyl ether |

| Catalyst | Tin(IV) chloride |

| Solvent | Methylene chloride |

| Temperature | 0°C → Room temperature |

| Workup | Quenching, extraction, recrystallization |

Q. What safety precautions are necessary when handling this compound?

The compound’s chloromethyl groups pose reactivity risks (e.g., hydrolysis to release HCl). Key precautions:

- Use anhydrous conditions and inert atmospheres during synthesis.

- Employ personal protective equipment (gloves, goggles) and work in a fume hood.

- Avoid exposure to moisture; store in sealed containers at 0–6°C .

Advanced Research Questions

Q. How do computational methods reconcile discrepancies in conformational predictions vs. experimental data?

Molecular mechanics initially predicted a 3-up/3-down conformation as energetically favorable, but X-ray studies revealed a 5-up/1-down arrangement. Advanced computational methods (DFT, ab initio) attribute this discrepancy to crystal-packing effects and van der Waals interactions, which are not fully captured in gas-phase calculations. Researchers should combine periodic boundary condition simulations with experimental data to refine models .

| Conformational Energy Comparison | Energy (kcal/mol) |

|---|---|

| 3-up/3-down (predicted) | 0.0 |

| 5-up/1-down (experimental) | +4.4 |

Q. What challenges arise in optimizing reaction yields for derivatives like tris(cyanomethyl) analogs?

Substituting chloromethyl groups with cyanide requires careful control of:

- Solvent polarity : Acetone/water mixtures enhance nucleophilic substitution .

- Temperature : Reflux conditions (≥56°C) improve reaction rates but risk side reactions.

- Stoichiometry : Excess sodium cyanide (4.5 eq.) ensures complete substitution. Post-reaction purification (e.g., ice quenching and filtration) minimizes byproducts .

Q. How is this compound utilized in materials science, such as covalent organic frameworks (COFs)?

The tris(chloromethyl) derivative serves as a precursor for functionalized building blocks in COFs. For example, substitution with formyl or amino groups enables condensation reactions to form 2D-COFs with hexagonal symmetry (e.g., TTFB-TAPB systems). Key design considerations include:

- Linker symmetry : C₃-symmetric cores ensure periodic network formation.

- Solvothermal conditions : Optimize crystallinity and porosity .

Data Analysis & Experimental Design

Q. How should researchers address contradictions in thermodynamic data (e.g., boiling points) across studies?

Cross-validate using multiple techniques:

- Differential scanning calorimetry (DSC) : Measures phase transitions.

- Gas chromatography : Purity assessment.

- Literature benchmarking : Compare with structurally similar compounds (e.g., 1,3,5-triisopropylbenzene, boiling point 220–221°C) .

Q. What strategies improve reproducibility in scaled-up synthesis?

- Catalyst recycling : Tin(IV) chloride can often be reused after aqueous workup.

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress.

- Crystallization optimization : Use ethanol/water gradients to enhance yield .

Methodological Recommendations

- For conformational studies, combine X-ray crystallography with DFT-D3 (dispersion-corrected) simulations.

- In COF applications, prioritize solvothermal synthesis over mechanochemical methods to achieve long-range order .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.